molecular formula C21H15N3OS B2423949 Benzo[d]thiazol-2-yl(5-(pyridin-4-yl)indolin-1-yl)methanone CAS No. 2034276-02-1

Benzo[d]thiazol-2-yl(5-(pyridin-4-yl)indolin-1-yl)methanone

Cat. No.: B2423949
CAS No.: 2034276-02-1
M. Wt: 357.43
InChI Key: MIQJNJJZFXOFQD-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-yl(5-(pyridin-4-yl)indolin-1-yl)methanone is a complex organic compound that features a unique combination of benzothiazole, pyridine, and indole moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. The presence of multiple heterocyclic rings in its structure contributes to its diverse chemical reactivity and biological activity.

Properties

IUPAC Name

1,3-benzothiazol-2-yl-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3OS/c25-21(20-23-17-3-1-2-4-19(17)26-20)24-12-9-16-13-15(5-6-18(16)24)14-7-10-22-11-8-14/h1-8,10-11,13H,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQJNJJZFXOFQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]thiazol-2-yl(5-(pyridin-4-yl)indolin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with an appropriate indole derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process, ensuring consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Benzo[d]thiazol-2-yl(5-(pyridin-4-yl)indolin-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications .

Scientific Research Applications

Benzo[d]thiazol-2-yl(5-(pyridin-4-yl)indolin-1-yl)methanone has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of Benzo[d]thiazol-2-yl(5-(pyridin-4-yl)indolin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • Benzo[d]thiazol-2-yl-2-aminobenzamide
  • Benzo[d]thiazol-2-yl-2-phenylindole
  • Benzo[d]thiazol-2-yl-2-pyridinylmethanone

Uniqueness

Benzo[d]thiazol-2-yl(5-(pyridin-4-yl)indolin-1-yl)methanone is unique due to its combination of benzothiazole, pyridine, and indole rings, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications .

Biological Activity

Benzo[d]thiazol-2-yl(5-(pyridin-4-yl)indolin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a benzo[d]thiazole moiety linked to an indoline structure through a methanone group, which contributes to its pharmacological properties. The structural formula can be represented as follows:

C15H12N2S\text{C}_{15}\text{H}_{12}\text{N}_2\text{S}

Recent studies have highlighted several mechanisms through which this compound exhibits biological activity:

  • Inhibition of EGFR : The compound has shown promising results as an inhibitor of the epidermal growth factor receptor (EGFR), which is crucial in the proliferation of cancer cells. In vitro studies demonstrated significant antitumor activity against EGFR-overexpressing human cell lines, such as HeLa, while showing minimal toxicity to normal cell lines like HUVEC .
  • Antimicrobial Activity : The compound's thiazole ring contributes to its antimicrobial properties. Various derivatives have been tested for their efficacy against microbial strains, indicating that modifications in the thiazole structure can enhance activity .
  • Antioxidant Properties : The presence of the pyridine and indoline groups suggests potential antioxidant activities, which may help in mitigating oxidative stress-related cellular damage.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key findings from SAR studies include:

ModificationEffect on Activity
Substitution on the pyridine ringEnhances binding affinity to EGFR
Alteration of the methanone groupAffects solubility and bioavailability
Variation in the thiazole substituentsModulates antimicrobial efficacy

Case Study 1: Antitumor Activity

A study conducted on a series of benzo[d]thiazole derivatives, including our compound, demonstrated that specific substitutions increased selectivity for cancer cell lines over normal cells. The optimal structure was identified through molecular docking studies that indicated strong interactions with the active site of EGFR .

Case Study 2: Antimicrobial Efficacy

Research involving 21 thiazolidin derivatives revealed that certain modifications led to enhanced antimicrobial activity against Candida albicans. The most effective compounds were those with specific electron-withdrawing groups that improved interaction with microbial enzymes .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for synthesizing benzo[d]thiazol-2-yl(5-(pyridin-4-yl)indolin-1-yl)methanone and its derivatives?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving 4-(benzo[d]thiazol-2-yl)benzenamine and aryl isothiocyanates. A typical procedure involves refluxing equimolar amounts of the amine and isothiocyanate in DMF for 4 hours, followed by purification via recrystallization (ethanol) and structural confirmation using 1^1H NMR, 13^{13}C NMR, and mass spectrometry . For derivatives, cyclization with formaldehyde and HCl (90–95°C, 4 hours) yields oxadiazinane or triazinane thiones, with yields ranging from 65% to 87% depending on substituents .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR confirms aromatic proton environments (e.g., pyridinyl and indolinyl signals at δ 7.5–8.5 ppm), while 13^{13}C NMR identifies carbonyl carbons (~170–180 ppm) and heterocyclic carbons .
  • Mass Spectrometry : High-resolution MS validates molecular ion peaks and fragmentation patterns .
  • X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) refines crystal structures, resolving dihedral angles between benzothiazole and pyridinyl rings (e.g., 6.5–34.0° deviations) .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : Initial studies highlight:

  • Antimicrobial Activity : Derivatives with p-chlorophenyl substituents exhibit potent activity against Staphylococcus aureus (MIC ~25 µg/mL), comparable to tetracycline .
  • Enzyme Inhibition : Benzothiazole-rhodanine derivatives show α-amylase/α-glucosidase inhibition (IC50_{50} values: 10–50 µM), relevant for diabetes research .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer :

  • Catalyst Screening : Replace DMF with polar aprotic solvents (e.g., acetonitrile) to enhance solubility of aromatic intermediates .
  • Temperature Control : Lowering reflux temperatures (e.g., 80°C) reduces side reactions, while microwave-assisted synthesis shortens reaction times .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) for derivatives with steric hindrance .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer :

  • Dose-Response Validation : Replicate assays using standardized protocols (e.g., CLSI guidelines) to confirm MIC/IC50_{50} values .
  • Structural Analog Testing : Compare activities of derivatives (e.g., p-methoxy vs. p-chloro substituents) to identify pharmacophore requirements .
  • Target Engagement Studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities for enzymes like α-amylase .

Q. What strategies elucidate the structure-activity relationship (SAR) for this compound’s pharmacological profile?

  • Methodological Answer :

  • Substituent Effects : Electron-withdrawing groups (e.g., -NO2_2, -Cl) enhance antimicrobial activity by increasing electrophilicity at the benzothiazole core .
  • Conformational Analysis : X-ray data (SHELX-refined) reveal that planar pyridinyl-indolinyl moieties improve π-π stacking with biological targets .
  • Computational Modeling : Molecular docking (AutoDock Vina) predicts binding modes to HIV-1 protease or COX-2, guiding rational design .

Q. How can computational methods complement experimental data in structural and mechanistic studies?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites (e.g., carbonyl group nucleophilicity) .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with α-glucosidase) to identify stable binding conformations .
  • Crystallographic Software : SHELXL refines disordered structures, resolving ambiguities in asymmetric units (e.g., π-π interactions at 3.7 Å distances) .

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